Nonylboronic acid
Description
Significance of Organoboronic Acids in Modern Organic Synthesis
Organoboronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂), are of paramount importance in modern organic synthesis. pharmiweb.com Their stability in the presence of air and moisture, low toxicity, and compatibility with a wide array of functional groups make them highly versatile reagents. researchgate.net
One of the most significant applications of organoboronic acids is in the Suzuki-Miyaura cross-coupling reaction. fishersci.co.uk This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboronic acid and an organohalide, a powerful method for constructing complex molecules like biaryls, polyolefins, and styrenes. fishersci.co.uklibretexts.org The mild reaction conditions and broad substrate scope have made the Suzuki-Miyaura coupling a cornerstone of modern synthetic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science. nih.gov Beyond cross-coupling, organoboronic acids and their derivatives are used in a variety of other transformations, including as Lewis acid catalysts and in the formation of C-N and C-O bonds. wiley.com
Historical Context of Aliphatic Boronic Acids Research
The first synthesis and isolation of a boronic acid, specifically ethylboronic acid, was reported by Edward Frankland in 1860. pharmiweb.comwiley-vch.dewikipedia.org The process involved the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by oxidation in the air. pharmiweb.com For a considerable time, research into boronic acids, particularly aliphatic ones, remained relatively niche. However, a seminal paper published in 1938 by Snyder, Kuck, and Johnson on primary aliphatic boronic acids marked a significant point in the study of these compounds. acs.org The rise of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling discovered in 1979, dramatically increased interest in all organoboronic acids, including the aliphatic variants. fishersci.co.uklibretexts.org This led to the development of new synthetic methods and a deeper understanding of their reactivity, solidifying their role as indispensable tools in organic synthesis.
Overview of Nonylboronic Acid's Role in Academic Investigations
This compound, as a specific example of an aliphatic boronic acid, serves as a valuable research tool in various academic investigations. Its long, nine-carbon alkyl chain imparts specific physical and chemical properties that researchers can exploit. For instance, in materials science, the nonyl group can be used to tune the solubility and self-assembly properties of larger molecules.
Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₂₁BO₂ |
| Molecular Weight | 172.07 g/mol |
| Boiling Point | 280.1±23.0 °C (Predicted) |
| Density | 0.886±0.06 g/cm³ (Predicted) |
| pKa | 10.36±0.43 (Predicted) |
| Source: chemicalbook.com |
Applications of Organoboronic Acids
| Application Area | Description | Key Reactions/Concepts |
| Organic Synthesis | Building blocks for complex molecules. frontierspecialtychemicals.com | Suzuki-Miyaura coupling, C-C, C-N, C-O bond formation. wiley.comfrontierspecialtychemicals.com |
| Medicinal Chemistry | Intermediates in drug synthesis, enzyme inhibitors. wikipedia.org | Bioisosteres, binding to active sites. nih.gov |
| Materials Science | Development of sensors and polymers. researchgate.net | Reversible covalent bonding with diols. researchgate.net |
| Supramolecular Chemistry | Molecular recognition and assembly. wikipedia.org | Formation of complexes with saccharides. wikipedia.org |
Properties
IUPAC Name |
nonylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BO2/c1-2-3-4-5-6-7-8-9-10(11)12/h11-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPOAOZKVCLNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184891 | |
| Record name | Nonylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3088-78-6 | |
| Record name | Nonylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003088786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NONYLBORONIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Nonylboronic Acid and Derivatives
Fundamental Reaction Pathways of Organoboronic Acids
Organoboronic acids, including nonylboronic acid, are characterized by a boron atom bonded to an organic group and two hydroxyl groups. This structure imparts a versatile reactivity profile, primarily centered around the Lewis acidic nature of the boron atom and the reactivity of the hydroxyl groups.
Dehydration to Boroxines and Formation of Boronic Esters
A characteristic reaction of boronic acids is their dehydration to form boroxines, which are six-membered rings with alternating boron and oxygen atoms. nih.govresearchgate.netacs.org This process is a reversible condensation reaction where three molecules of a boronic acid lose three molecules of water to form the corresponding boroxine (B1236090). nih.govacs.orgclockss.org The reaction can be driven to completion by removing water, for instance, through azeotropic distillation or by using a dehydrating agent. sciforum.netwikipedia.org Conversely, the hydrolysis of boroxines regenerates the boronic acids. researchgate.netclockss.org
The formation of boroxines is often an entropically driven process due to the release of water molecules. researchgate.net The thermodynamics of this reaction can be influenced by the nature of the substituent on the boronic acid and the solvent used. nih.govresearchgate.net For instance, computational studies have shown that for some aliphatic boronic acids, boroxine formation is an endothermic process in the gas phase. nih.govacs.org
Boronic acids readily react with alcohols and diols to form boronic esters, also known as boronate esters. sciforum.netwikipedia.orgpharmiweb.com These esters are often more stable and easier to handle than the corresponding boronic acids, which can exist as oligomeric anhydrides. sciforum.netwiley-vch.de The formation of boronic esters is an equilibrium reaction that can be shifted towards the product by removing the water formed. sciforum.net Cyclic boronic esters, formed from the reaction with 1,2- or 1,3-diols, are particularly stable. mdpi.com The mechanism of esterification involves a nucleophilic attack of an alcohol's oxygen on the electron-deficient boron atom. rsc.org
The reaction of boronic acids with diols is sensitive to pH and the pKa of the boronic acid. researchgate.netchemrxiv.org In aqueous solutions, the reaction can proceed through pathways involving either the neutral boronic acid or the corresponding boronate ion. researchgate.net
Carbon-Carbon (C-C) Bond Forming Reactions
This compound and its derivatives are valuable reagents in the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) with Organoboronic Acids
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboronic acid and an organohalide or triflate. wikipedia.orgpharmiweb.com This reaction is a powerful tool for the synthesis of biaryls, vinylarenes, and other conjugated systems. This compound can serve as the organoboron component in this reaction, providing the nonyl group for the new C-C bond.
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the transmetalation step, which is believed to proceed via the formation of a more nucleophilic boronate species. rsc.org
Iterative and Sequential C-C Bond Formation Mechanisms Utilizing Boronic Acids
Boronic acids and their esters can be employed in iterative and sequential cross-coupling strategies to build complex organic molecules in a controlled, step-wise manner. nih.gov This approach relies on the ability to selectively react one boronic acid derivative in the presence of another. For example, by controlling the reaction conditions, it is possible to achieve chemoselective homologation of boronic acid pinacol (B44631) esters. nih.gov This allows for the generation of a new, reactive boronic ester in the presence of an active palladium catalyst, facilitating streamlined iterative catalytic C-C bond formation. nih.gov Such strategies have been applied to the controlled oligomerization of sp2-hybridized boronic esters. nih.gov
Metal-Free C-C Bond Formation via 1,3-Dipole Trapping with Boronic Acids
While less common than metal-catalyzed reactions, boronic acids can participate in metal-free C-C bond-forming reactions. One such example involves the trapping of 1,3-dipoles. Although specific examples involving this compound are not prevalent in the provided context, the general reactivity pattern of boronic acids suggests their potential utility in such transformations. The Lewis acidity of the boron atom can play a role in activating substrates or intermediates in these reactions.
Carbon-Heteroatom (C-X) Bond Formation and Transformations
In addition to C-C bond formation, this compound and its derivatives are involved in the formation of bonds between carbon and various heteroatoms (C-X), where X can be oxygen, nitrogen, or a halogen.
A notable example is the Chan-Lam coupling, which forms C-O or C-N bonds by reacting a boronic acid with an alcohol or an amine in the presence of a copper(II) catalyst and an oxidant. wikipedia.org This reaction provides a valuable alternative to traditional methods for forming these bonds.
Furthermore, boronic acids can undergo halodeboronation, where the boronic acid group is replaced by a halogen. For instance, treatment of phenylboronic acid with aqueous bromine, chlorine, or iodine leads to the corresponding aryl halide. wikipedia.org
The versatility of this compound and its derivatives in these fundamental reactions underscores their importance as building blocks in contemporary organic chemistry.
Organoboronic Acids as Protecting Groups for Polyols and Diamines
Organoboronic acids, a class of compounds that includes this compound, are recognized for their ability to reversibly form cyclic esters with diols, a property that makes them effective protecting groups in organic synthesis. researchgate.netwiley-vch.deresearchgate.net This interaction is particularly useful in carbohydrate chemistry, where the selective protection of diol units is a frequent necessity. wiley-vch.deresearchgate.net The formation of these boronic esters, or boronates, is an equilibrium process. wiley-vch.de The forward reaction, leading to the protected diol, can be driven to completion if the resulting boronate is insoluble in the reaction solvent or by removing the water produced during the reaction, often through azeotropic distillation. wiley-vch.de
The stability of the resulting boronic ester towards hydrolysis is influenced by the steric hindrance around the ester. chem-station.com While boronic acids are used to protect diols, the reverse is also true, where diols can serve as protecting groups for boronic acids. chem-station.com Historically, the use of boric acid to selectively protect hydroxyl groups in D-glucose was reported as early as 1933. researchgate.net This strategy has since been expanded to include a variety of organoboronic acids and has been applied to the protection of not only diols but also diamines and amino alcohols. researchgate.netwiley-vch.de The resulting boronate esters are generally stable enough to withstand chromatographic purification but can be readily cleaved under mild conditions when the protection is no longer needed. researchgate.net
Regioselective and Stereoselective Transformations Catalyzed by Boronic Acids (e.g., Glycosylation, Diol Functionalization)
Boronic acids have emerged as versatile catalysts for achieving regioselectivity and stereoselectivity in a variety of chemical transformations, particularly in the functionalization of molecules with multiple hydroxyl groups like diols and carbohydrates. ualberta.caacs.orgnih.gov Their catalytic activity stems from their ability to reversibly interact with diols to form cyclic boronic esters, thereby activating the diol for subsequent reactions. ualberta.cascholaris.ca
Glycosylation:
A significant application of boronic acid catalysis is in regioselective glycosylation, a key process in the synthesis of complex oligosaccharides. acs.orgnih.govsci-hub.sethieme-connect.com Boronic acid catalysts can activate cis-vicinal diols in glycosyl acceptors, facilitating the formation of glycosidic linkages with high regioselectivity. acs.orgnih.govsci-hub.se For instance, imidazole-containing boronic acids have been shown to be effective catalysts in Koenigs-Knorr-type glycosylations, enabling the construction of 1,2-trans glycosidic bonds. acs.orgnih.govsci-hub.se This catalytic approach avoids the need for extensive protecting group manipulations, which is a common challenge in carbohydrate synthesis. sci-hub.se The mechanism is proposed to involve the formation of a tetracoordinated boronate intermediate, which enhances the nucleophilicity of one of the hydroxyl groups of the diol. sci-hub.se
Diol Functionalization:
Beyond glycosylation, boronic acids catalyze the regioselective functionalization of a wide range of diols, including those in non-carbohydrate structures. ualberta.cascholaris.ca This includes reactions like acylation, silylation, and the formation of sulfate (B86663) and sulfamate (B1201201) esters. scholaris.canih.gov The key to this catalytic activity is the formation of a tetrahedral boronate adduct, which enhances the nucleophilicity of the oxygen atoms within the boronic ester. ualberta.ca This activation allows for selective reaction at one of the hydroxyl groups, often with high predictability based on the structure of the diol and the catalyst. scholaris.ca For example, diarylborinic acids have been successfully used for the site-selective monoacylation of unprotected carbohydrates. nih.gov The development of chiral boronic acid catalysts has also enabled the asymmetric functionalization of diols, leading to the synthesis of optically active compounds. rsc.org
Ipso Nitration of Boronic Acids
Ipso-nitration is a chemical reaction that involves the replacement of a boronic acid group on an aromatic ring with a nitro group. This transformation provides a direct and regioselective method for the synthesis of nitroarenes, which are important intermediates in the production of pharmaceuticals, dyes, and other fine chemicals. organic-chemistry.orgacs.org Traditional nitration methods often lead to a mixture of isomers, making the purification of the desired product challenging. organic-chemistry.org Ipso-nitration of arylboronic acids overcomes this limitation by directing the nitro group to the specific carbon atom previously attached to the boron. organic-chemistry.orgacs.org
Several reagent systems have been developed to achieve ipso-nitration. One common method involves the use of a mixture of a nitrate (B79036) salt, such as silver nitrate (AgNO₃) or ammonium (B1175870) nitrate (NH₄NO₃), and chlorotrimethylsilane (B32843) (TMSCl). organic-chemistry.orgnih.gov This combination is believed to generate a reactive nitrating agent, TMS-O-NO₂, in situ. nih.gov The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) at room temperature. organic-chemistry.org Another approach utilizes fuming nitric acid as the nitrating agent. acs.org Mechanistic studies suggest that this reaction may proceed through a radical pathway involving the nitrogen dioxide radical (•NO₂). acs.orgthieme-connect.com Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in combination with potassium persulfate (K₂S₂O₈) has also been reported as an effective system for the ipso-nitration of a broad range of arylboronic acids, including those containing heterocyclic rings. nih.govthieme-connect.com More recently, visible-light-induced iron-catalyzed ipso-nitration has been developed, offering a milder and more sustainable approach. acs.org
The general applicability of these methods allows for the ipso-nitration of arylboronic acids bearing both electron-donating and electron-withdrawing substituents. nih.gov However, the efficiency of the reaction can be lower for aliphatic boronic acids. organic-chemistry.org
Enzymatic and Biological Reactivity Mechanisms (Studies involving 4-Nonylphenylboronic Acid)
Fatty Acid Amide Hydrolase (FAAH) Inhibition Mechanisms
4-Nonylphenylboronic acid is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382). wikipedia.orgacs.orgnih.gov By inhibiting FAAH, the levels of anandamide increase, leading to potential therapeutic effects such as pain relief and reduced anxiety. patsnap.com The inhibitory activity of 4-nonylphenylboronic acid and other boronic acid derivatives is attributed to their ability to act as transition-state analogs for the hydrolysis of the amide bond in FAAH's substrates. nih.gov
FAAH is a serine hydrolase, meaning it utilizes a catalytic triad (B1167595) of serine, serine, and lysine (B10760008) residues in its active site, with Ser241 acting as the key nucleophile. acs.orgacs.org It is hypothesized that the boron atom of the boronic acid interacts with the catalytic Ser241 residue, forming a reversible covalent adduct. nih.gov This interaction mimics the tetrahedral intermediate formed during the normal enzymatic hydrolysis of amides. The potency of inhibition is influenced by the substituents on the phenyl ring of the boronic acid. Lipophilic and electron-withdrawing groups in the para position, such as the nonyl group in 4-nonylphenylboronic acid, have been found to be beneficial for FAAH inhibitory activity. acs.orgacs.org
The following table summarizes the inhibitory potency of 4-nonylphenylboronic acid against FAAH.
| Compound | Target Enzyme | IC₅₀ (nM) |
| 4-Nonylphenylboronic acid | Fatty Acid Amide Hydrolase (FAAH) | 9.1 wikipedia.org |
IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition Mechanisms
Monoacylglycerol lipase (MAGL) is another key enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of 2-arachidonoylglycerol (B1664049) (2-AG). While 4-nonylphenylboronic acid is a highly selective inhibitor of FAAH, it also exhibits weaker inhibitory activity against MAGL. wikipedia.org The inhibition of MAGL by boronic acid derivatives is thought to occur through a similar mechanism to that of FAAH inhibition, involving the interaction of the boron atom with the catalytic serine residue (Ser122) in the active site of MAGL. acs.orgnih.gov This interaction likely forms a reversible covalent adduct, mimicking the transition state of the hydrolysis reaction. nih.gov
The selectivity of 4-nonylphenylboronic acid for FAAH over MAGL is significant, with an approximately 870-fold difference in their respective IC₅₀ values. wikipedia.org This selectivity is crucial for developing therapeutic agents that can target specific pathways within the endocannabinoid system. The structural features of the boronic acid inhibitor, particularly the substituents on the phenyl ring, play a critical role in determining its potency and selectivity for MAGL. acs.orgacs.org Research has shown that lipophilic and/or electron-withdrawing para-substituents on phenylboronic acids contribute to both FAAH and MAGL inhibitory activity. acs.org
The table below shows the inhibitory potency of 4-nonylphenylboronic acid against MAGL.
| Compound | Target Enzyme | IC₅₀ (nM) |
| 4-Nonylphenylboronic acid | Monoacylglycerol Lipase (MAGL) | 7900 wikipedia.org |
IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Interaction and Inhibition Kinetics with Bacterial Luciferase
Bacterial luciferase is an enzyme that catalyzes a bioluminescent reaction. mpg.de The inhibition of this enzyme by various small molecules, including aliphatic alcohols, amines, and carboxylic acids, has been studied to understand the mechanisms of enzyme inhibition. nih.gov The inhibitory potency of these aliphatic compounds generally increases with the length of their alkyl chain. nih.gov
Studies on the inhibition of bacterial luciferase by n-alkylboronic acids have provided insights into the role of hydrophobicity and the nature of the terminal functional group in the inhibitory mechanism. The interaction between the inhibitor and the enzyme can be competitive, uncompetitive, or mixed, depending on the structure of the inhibitor. nih.gov For example, dodecanol (B89629) (C₁₂OH) acts as a competitive inhibitor with respect to the aldehyde substrate, while dodecylamine (B51217) (C₁₂NH₂) and undecanoic acid (C₁₁COOH) exhibit uncompetitive inhibition. nih.gov This suggests that the terminal group of the aliphatic compound plays a crucial role in determining the inhibition mechanism. nih.gov
While specific kinetic data for the interaction of this compound with bacterial luciferase is not detailed in the provided search results, the general principles of inhibition by aliphatic compounds can be inferred. The nonyl group of this compound would contribute to the hydrophobic interactions with the enzyme, and the boronic acid moiety would influence the specific type of inhibition. The length of the alkyl chain is a key determinant of the inhibitory potency. researchgate.net
Catalytic Applications and Roles in Advanced Materials
Organoboron Compounds as Catalysts in Organic Transformations
The utility of organoboron compounds, particularly boronic acids and their derivatives, extends beyond their well-known use in cross-coupling reactions. They are increasingly recognized for their catalytic prowess in promoting reactions with high selectivity and efficiency.
Boronic acid catalysis (BAC) has become a powerful strategy for the activation of hydroxyl-containing substrates, such as alcohols and carboxylic acids, under mild conditions. ontosight.airesearchgate.net This approach circumvents the need for stoichiometric activating agents, thus offering a more atom-economical and environmentally benign pathway. ontosight.ai The catalytic cycle of boronic acids typically involves the formation of a reversible covalent bond with a hydroxyl group, which can lead to either electrophilic or nucleophilic activation of the substrate. ontosight.ai
For instance, boronic acids can catalyze the amidation of carboxylic acids by activating the carboxyl group, facilitating the attack of an amine. ontosight.ai They also promote cycloaddition reactions and conjugate additions of unsaturated carboxylic acids. ontosight.ai In the case of alcohols, boronic acid catalysts can generate carbocation intermediates, which can then participate in selective reactions like Friedel-Crafts-type alkylations. ontosight.ai Furthermore, the interaction of boronic acids with diols and saccharides can form tetrahedral adducts, enhancing their nucleophilicity. ontosight.ai
A variety of boronic acids have been developed as catalysts, with their reactivity being tunable through electronic modifications of their organic substituents. tcichemicals.com This versatility has established boronic acid catalysis as a key method for achieving selective functionalizations in complex molecules.
Table 1: Examples of Boronic Acid-Catalyzed Selective Functionalizations
| Reaction Type | Substrate | Catalyst Type | Activation Mode | Product Type |
| Amidation | Carboxylic Acid, Amine | Arylboronic Acid | Electrophilic activation of carboxylic acid | Amide |
| Friedel-Crafts Alkylation | Alcohol, Arene | Arylboronic Acid | Electrophilic activation of alcohol | Alkylated Arene |
| Nucleophilic Addition | Diol/Saccharide, Electrophile | Boronic Acid | Nucleophilic activation of diol/saccharide | Functionalized Diol/Saccharide |
| Cycloaddition | Unsaturated Carboxylic Acid | ortho-Substituted Arylboronic Acid | Lewis-acid activation | Cycloadduct |
Diarylborinic acids, a subclass of organoboron compounds, have proven to be particularly effective catalysts for regioselective transformations, especially in the functionalization of polyols like diols and carbohydrates. evonik.comgoogle.com These catalysts can direct reactions to a specific hydroxyl group within a molecule, a challenging task in organic synthesis. evonik.com
The catalytic activity of diarylborinic acids is attributed to the formation of a tetracoordinate borinate complex with the substrate. google.com This complexation enhances the nucleophilicity of one of the hydroxyl groups, allowing for selective acylation, sulfonylation, and alkylation reactions to occur at that site. evonik.comgoogle.com This method is noted for its efficiency, broad substrate scope, and operational simplicity, rivaling traditional organotin-catalyzed reactions but with the advantage of using less toxic reagents. google.com
Mechanistic studies have indicated that the turnover-limiting step in this catalytic cycle is the reaction of the borinate complex with an electrophile. google.com The selectivity of these catalysts is remarkable, for instance, in their ability to target equatorial hydroxyl groups in cis-1,2-diol pairings within carbohydrate structures. google.com
Table 2: Regioselective Transformations Catalyzed by Diarylborinic Acids
| Transformation | Substrate Type | Key Feature |
| Monoacylation | 1,2- and 1,3-Diols, Carbohydrates | High regioselectivity for a single hydroxyl group. |
| Monosulfonylation | 1,2- and 1,3-Diols, Carbohydrates | Selective protection of one hydroxyl group. |
| Monoalkylation | 1,2- and 1,3-Diols, Carbohydrates | Catalyst-controlled regioselective alkylation. |
| Ring Opening | Epoxy Alcohols | Regioselective attack of nucleophiles. vandemark.com |
Boronic Acid Catalysis in Selective Functionalizations.
Nonylboronic Acid as a Synthetic Building Block and Reagent
This compound, a member of the alkylboronic acid family, serves as a valuable building block and reagent in various synthetic applications, from the construction of complex organic molecules to the development of novel materials.
This compound, particularly in the form of its derivatives like 4-n-nonylphenylboronic acid, is utilized as a precursor in the synthesis of more intricate organic structures. ontosight.ai Its boronic acid functional group is key to its reactivity, enabling it to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. ontosight.ai This reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. The nonyl group, a nine-carbon alkyl chain, can be incorporated into target molecules, influencing their physical and chemical properties, such as lipophilicity.
Boronic acids, in general, are important intermediates in the pharmaceutical industry for the synthesis of a range of drugs, including anti-inflammatory, anti-tumor, and anti-viral agents. evonik.com 4-n-Nonylphenylboronic acid, specifically, is identified as an intermediate in the synthesis of certain pharmaceutical compounds. ontosight.ai The introduction of the nonylphenyl moiety can be a critical step in building the molecular framework of an active pharmaceutical ingredient (API). The versatility of the boronic acid group allows for its conversion into other functional groups, providing a strategic entry point for molecular elaboration during drug development. arborpharmchem.comsarex.com
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas, making them promising materials for various applications, including gas storage, separation, and catalysis. tcichemicals.commdpi.com The properties of COFs can be tailored through the functionalization of their building blocks or linkers.
Boronic acids are fundamental linkers in the synthesis of certain types of COFs, forming boroxine (B1236090) or boronate ester linkages. tcichemicals.commdpi.com While direct applications of this compound in COF synthesis are not extensively documented, the use of monofunctional arylboronic acids to functionalize the pores of 3D COFs has been demonstrated. researchgate.net This post-synthetic modification or co-condensation strategy allows for the introduction of specific functional groups into the COF structure, thereby altering its properties. Given that this compound is an alkylboronic acid, and its aryl derivatives like 4-n-nonylphenylboronic acid are arylboronic acids, it stands to reason that it or its derivatives could be employed as functionalizing agents in COF chemistry. The incorporation of the long nonyl chain could, for example, enhance the hydrophobicity of the COF pores, which could be advantageous for specific adsorption or catalytic applications. The functionalization of COFs with boronic acids has been shown to improve their order and porosity. researchgate.netnih.gov
No Information Available on this compound in Sensor Development
Following a comprehensive search of scientific literature and research databases, no information could be found regarding the use of the chemical compound this compound in the development of sensors for saccharides and biomolecules.
Extensive queries for its application in fluorescent or electrochemical sensors have not yielded any relevant results. The body of research on boronic acid-based sensors, a well-established field, focuses primarily on arylboronic acids, such as phenylboronic acid and its derivatives. These compounds' electronic and structural properties are frequently exploited for creating recognition sites for the diol groups present in saccharides.
Conversely, the alkylboronic acid, this compound, does not appear in the literature as a component for these sensing applications. The single specific study mentioning this compound in a related biochemical context found it to be an inhibitor, not a facilitator, of a biological light-emitting reaction. Research published in 1985 on the mechanisms of bacterial luciferase investigated this compound and concluded that it competitively inhibited the enzyme's reaction. The study also noted that any light emission observed with impure samples was likely due to contamination with long-chain aldehydes, not a reaction of the this compound itself.
Given the strict requirement to focus solely on "this compound" and its role in the "Development of Sensors for Saccharides and Biomolecules," and the complete absence of affirmative research in this specific area, it is not possible to generate the requested article. The available evidence does not support the premise that this compound is used in this capacity.
Computational and Theoretical Investigations of Nonylboronic Acid Systems
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed to explore complex organic reaction mechanisms by modeling transition states, which are specific geometric arrangements of atoms at a saddle point between reactants and products. nih.gov DFT calculations have proven to be a cost-effective approach for studying reaction mechanisms, offering a balance between accuracy and computational efficiency. mdpi.com
In the context of reactions involving boronic acids, DFT studies are instrumental in understanding the intricate details of reaction pathways. For instance, in nickel-catalyzed reactions, DFT calculations have been used to investigate the mechanism of hydroalkenylation, revealing a process that includes oxidative cyclization, ring-opening of an oxanickellacycle, and β-hydride elimination. rsc.org Such studies can also elucidate the role of additives, like a Brønsted acid, in promoting reactivity. rsc.org The choice of DFT functional, such as the B3LYP hybrid functional, is crucial for obtaining accurate results, particularly for organic molecules. mdpi.com
The application of DFT extends to understanding catalysis, where it can help in designing more efficient catalysts. mdpi.com By calculating the thermodynamic properties of reaction pathways, researchers can determine activation energies and predict the most favorable reaction mechanism. mdpi.com For example, a study on urethane (B1682113) synthesis demonstrated that the presence of an acid catalyst significantly lowers the activation energy compared to the catalyst-free reaction. mdpi.com
Table 1: Comparison of Activation Energy Reduction by Acid Catalysts in Urethane Synthesis mdpi.com
| Catalyst | Activation Energy Reduction (kJ/mol) |
| Dimethyl hydrogen phosphate (B84403) (DMHP) | 127.7 |
| Methanesulfonic acid (MSA) | 125.3 |
| Trifluoromethanesulfonic acid (TFMSA) | 89.6 |
This data illustrates how computational methods can quantify the impact of different catalysts on a reaction, providing valuable guidance for experimental work.
Molecular Modeling and Docking Studies of Enzyme-Inhibitor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.comopenaccessjournals.com This method is particularly valuable in drug design for understanding how small molecules, such as inhibitors, bind to the active site of an enzyme. openaccessjournals.comnih.gov The process involves search algorithms to explore possible binding poses and scoring functions to estimate the binding affinity. openaccessjournals.com
For boronic acid-based inhibitors, molecular docking can reveal the specific interactions that contribute to their inhibitory activity. These interactions often include hydrogen bonds, van der Waals forces, and electrostatic interactions. ijpsjournal.com For example, docking studies can identify key amino acid residues within an enzyme's active site that form strong hydrogen bonds with the boronic acid moiety, which is crucial for its inhibitory effect. frontiersin.org
Molecular dynamics (MD) simulations are often used in conjunction with docking to provide a more dynamic picture of the enzyme-inhibitor complex. frontiersin.org MD simulations can assess the stability of the docked pose and analyze the conformational changes that occur upon binding. frontiersin.org This combined approach of docking and MD simulations offers a powerful tool for the rational design of more potent and selective enzyme inhibitors.
Table 2: Key Parameters in Molecular Docking and Dynamics Simulations frontiersin.orgmdpi.com
| Parameter | Description |
| Binding Affinity | An estimation of the strength of the interaction between the ligand and the receptor, often expressed as a scoring function value. |
| Hydrogen Bonds | The number and geometry of hydrogen bonds formed between the ligand and the protein, which are critical for binding specificity. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures, used to assess the stability of the complex over time in MD simulations. |
| Binding Free Energy | A calculation that provides a more accurate estimation of the binding affinity by considering thermodynamic factors. |
Theoretical Approaches to Regioselectivity, Stereoselectivity, and Catalyst Activity
Theoretical chemistry provides a framework for understanding and predicting the selectivity of chemical reactions. mdpi.com Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity is the preference for the formation of one stereoisomer over others. masterorganicchemistry.com
DFT calculations are a cornerstone for investigating the origins of regioselectivity and stereoselectivity. By calculating the energies of different transition states leading to various products, researchers can predict the major product of a reaction. mdpi.com For instance, in Diels-Alder reactions, Frontier Molecular Orbital (FMO) analysis and the calculation of reactivity indices can confirm the experimentally observed regioselectivity. mdpi.com
The structure of the substrate and the reaction mechanism are key factors that determine selectivity. masterorganicchemistry.com Theoretical models can dissect the electronic and steric effects that govern the outcome of a reaction. rsc.org In nickel-catalyzed hydroalkenylation, for example, the regioselectivity is controlled by the oxidative cyclization step, and the preference for a linear or branched product can be rationalized by analyzing these effects. rsc.org
Computational studies are also crucial for understanding and predicting catalyst activity. osti.gov By modeling the catalytic cycle, researchers can identify the rate-determining step and understand how the catalyst facilitates the reaction. sioc-journal.cn High-throughput computational screening, guided by DFT calculations, can accelerate the discovery of new catalysts with improved activity and stability. chemrxiv.org For example, such screening has been used to identify promising bimetallic oxide catalysts for oxygen evolution reactions. chemrxiv.org
The insights gained from these theoretical approaches are invaluable for the rational design of catalysts and for controlling the outcome of chemical reactions involving nonylboronic acid and related compounds.
Advanced Analytical and Spectroscopic Characterization Techniques
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic techniques are indispensable for the detailed structural characterization of nonylboronic acid and related compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for this purpose. benthambooks.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides in-depth information about the molecular structure.
¹H NMR Spectroscopy: This technique identifies the different chemical environments of hydrogen atoms (protons) within the molecule. savemyexams.compressbooks.pub For this compound, specific signals corresponding to the protons on the nonyl chain and any aromatic rings would be observed, with their chemical shifts and splitting patterns providing information about their connectivity. savemyexams.compressbooks.pub For instance, the integration of peak areas reveals the ratio of protons in different environments. pressbooks.pub
¹¹B NMR Spectroscopy: As a quadrupolar nucleus, ¹¹B provides unique insights into the geometry and coordination of the boron atom. oxinst.com The chemical shift and linewidth in ¹¹B NMR spectra are highly sensitive to the symmetry and coordination environment of the boron center. oxinst.com For example, a three-coordinate trigonal-planar boronic acid will exhibit a broader signal compared to a four-coordinate tetrahedral boronate ester. oxinst.com This makes ¹¹B NMR a powerful tool for studying the structure and reactions of boronic acids. mdpi.comnih.gov
¹³C NMR Spectroscopy: This method is used to determine the types of carbon atoms in a molecule, distinguishing between, for example, carbonyl, alkene, and alkyl carbons based on their distinct chemical shifts. oxinst.com
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. rsc.org It can also provide structural information through the analysis of fragmentation patterns. nist.govuab.edu High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining exact mass measurements, which helps in confirming the molecular formula. amsbiopharma.com However, it's important to note that mass spectrometry alone may not be sufficient to assess purity, as impurities might not ionize or could have different ionization efficiencies. rsc.org Also, distinguishing between isomers can be challenging without coupling the mass spectrometer to a chromatographic system. rsc.org
Interactive Data Table: Typical Spectroscopic Data for Boronic Acid Derivatives
| Technique | Type of Information | Typical Chemical Shift/Value | Reference |
| ¹H NMR | Proton environments | 0.9 - 9.0 ppm | savemyexams.com |
| ¹¹B NMR | Boron coordination | -120 to +90 ppm | oxinst.com |
| ¹³C NMR | Carbon environments | 10 - 170 ppm | oxinst.com |
| Mass Spec | Molecular Weight | Varies by compound | rsc.org |
In-Situ Spectroscopic Analysis for Reaction Monitoring and Kinetic Studies
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable data on reaction progress, intermediates, and kinetics without the need for sample isolation. chemspeed.com
¹⁹F NMR Spectroscopy has been utilized for kinetic analysis in reactions involving fluorinated compounds, providing insights into reaction mechanisms and the behavior of intermediates. nih.govacs.org
In-situ IR Spectroscopy is another powerful tool for studying reaction kinetics. chemspeed.com For instance, it has been used to monitor lithiation-borylation reactions, revealing reaction times and the influence of different reagents and additives. chemspeed.com
Stopped-flow fluorescence spectroscopy has been employed to study the binding kinetics of amino acid-based surfactants to DNA, revealing multi-step binding processes and the influence of surfactant structure on the reaction rates. nih.gov
Kinetic models are often developed from the data obtained through these in-situ techniques. These models can describe the reaction rates and equilibrium, and are essential for process optimization. diva-portal.orgnih.govdnu.dp.ua For example, in the hydrolysis of alkyl formates, a kinetic model was developed to predict experimental results and was compared with models for similar systems. diva-portal.org
Interactive Data Table: In-Situ Techniques for Reaction Analysis
| Technique | Application | Key Findings | Reference |
| ¹⁹F NMR | Kinetic analysis of reactions with TMSCF₃ | Revealed anionic chain reactions and the role of a siliconate reservoir. | nih.govacs.org |
| In-situ IR | Monitoring lithiation-borylation | Determined reaction times and the effect of additives. | chemspeed.com |
| Stopped-flow fluorescence | DNA-surfactant binding kinetics | Identified a two-step binding process. | nih.gov |
Chromatographic and Other Separation Techniques for Purity and Product Analysis
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of boronic acids. Reversed-phase HPLC is a common mode, and various columns and mobile phases can be employed to achieve optimal separation. sielc.comnih.gov The development of a robust HPLC method often involves screening different columns and mobile phase conditions, such as pH, to achieve the desired retention and peak shape. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UPLC-MS) offers a high-throughput method for the analysis of a wide range of boronic acids, with the ability to quantify impurities at low levels. amsbiopharma.comrsc.org
Gas Chromatography (GC) can also be used for the analysis of carboxylic acids, often after a derivatization step to improve their volatility and chromatographic behavior. lmaleidykla.lt
Other Separation and Purification Techniques:
Recrystallization: This is a common method for purifying solid boronic acids, with solvents like hot water or ethanol (B145695) being effective for certain compounds. researchgate.netreddit.com
Column Chromatography: Silica (B1680970) gel column chromatography can be used for the purification of boronic acids, although challenges such as streaking on TLC plates can occur. researchgate.netreddit.com Modifying the silica gel or using alternative stationary phases can sometimes improve separation. researchgate.net
Extraction: Techniques like sorbitol extraction can be used to separate free boronic acids from their esters by partitioning them into an aqueous layer. reddit.com
Derivatization: Forming crystalline adducts, such as with diethanolamine, can facilitate the purification of boronic acids. reddit.com
The purity of a final product can be assessed using these chromatographic techniques, often in conjunction with spectroscopic methods to confirm the identity of the main component and any impurities. nih.govbmglabtech.com
Interactive Data Table: Chromatographic and Purification Methods for Boronic Acids
| Method | Description | Application | Reference |
| HPLC/UPLC | Separation based on partitioning between a stationary and mobile phase. | Purity analysis and quantification of boronic acids. | rsc.org |
| Recrystallization | Purification of solids based on solubility differences. | Purification of solid boronic acids. | researchgate.netreddit.com |
| Column Chromatography | Separation based on differential adsorption to a solid phase. | Purification of boronic acids. | researchgate.net |
| Extraction | Separation based on differential solubility in immiscible liquids. | Separation of boronic acids from esters. | reddit.com |
Emerging Research Frontiers and Future Directions
Novel Synthetic Methodologies and Iterative Approaches in Boron Chemistry
The synthesis of boronic acids, including alkylboronic acids like nonylboronic acid, is a dynamic area of research. wiley-vch.de Traditional methods are being supplemented and, in some cases, replaced by novel methodologies that offer greater efficiency, milder reaction conditions, and broader substrate scope.
Recent advancements include the development of transition-metal-free C-N bond-forming reactions, which utilize boronic acids as nucleophiles. growkudos.com This approach is a departure from their conventional role in transition-metal-catalyzed reactions and contributes to more sustainable synthetic routes. growkudos.com Another significant development is the photochemical conversion of alkylcarboxylic acid derivatives into alkylboronic esters under catalyst-free conditions, providing a mild and operationally simple method for their synthesis. organic-chemistry.org
Iterative cross-coupling strategies are also transforming the synthesis of complex molecules. acs.orgresearchgate.netnih.gov The use of N-methyliminodiacetic acid (MIDA) boronates as protected forms of boronic acids has been a key innovation. acs.orgresearchgate.netnih.govmdpi.com MIDA boronates are stable to various reaction conditions, including chromatography, and can be easily deprotected under mild basic conditions to release the reactive boronic acid. acs.orgnih.gov This allows for the sequential assembly of molecular building blocks, akin to the iterative processes seen in natural product biosynthesis. researchgate.net This strategy has been successfully applied to the synthesis of various organic compounds. researchgate.net
Furthermore, the development of atom-by-atom iterative synthesis (AIS) presents a new logic for constructing complex organic molecules from single-atom-based units through boron homologations. acs.org This approach, which relies on a limited set of reactions and building blocks, is well-suited for automation and could revolutionize the way small molecules are synthesized. acs.org
Advancements in Green Chemistry for Sustainable Boronic Acid Synthesis and Utilization
Green chemistry principles are increasingly being integrated into the synthesis and application of boronic acids to minimize environmental impact. researchgate.netsigmaaldrich.com This involves the use of environmentally friendly reaction media, reduced energy consumption, and the development of catalytic processes. sigmaaldrich.compjoes.com
One of the key tenets of green chemistry is the prevention of waste. sigmaaldrich.com This is being addressed through the development of highly efficient synthetic methods that maximize atom economy. sigmaaldrich.com For instance, catalyst-free photochemical methods for boronic ester synthesis reduce the need for additional reagents that can generate waste. organic-chemistry.org The use of recyclable catalysts is another important aspect. mdpi.com
The replacement of hazardous solvents with greener alternatives is a major focus. pjoes.com Research is exploring the use of water and supercritical fluids like carbon dioxide as reaction media. pjoes.compurdue.edu Solvent-free reaction conditions, such as those achieved through mechanochemistry and microwave activation, are also gaining traction as they offer mild reaction conditions and often lead to high yields. mdpi.com
Furthermore, the development of biocatalysis, using enzymes to carry out chemical transformations, offers a sustainable alternative to traditional chemical processes. techexplorist.com Enzymatic reactions typically occur at lower temperatures and in non-toxic solvents, making them an attractive option for the synthesis of boronic acid-containing compounds. techexplorist.com
Further Elucidation of Biological Activities and Mechanistic Understanding for Aliphatic Boronic Acids and Derivatives
Aliphatic boronic acids and their derivatives are being investigated for a range of biological activities. nih.gov The boronic acid moiety's ability to form reversible covalent bonds with diols and other nucleophilic groups is central to its biological function. wikipedia.orgnih.gov This interaction allows boronic acid-containing compounds to act as inhibitors of various enzymes. wikipedia.orgontosight.ai
For instance, boronic acids are known to bind to the active site serines of enzymes, leading to their inhibition. wikipedia.org This property has been exploited in the development of drugs like bortezomib, a proteasome inhibitor used in cancer therapy. nih.govwikipedia.org While much of the focus has been on arylboronic acids, the biological potential of aliphatic boronic acids like this compound is an active area of research. This compound itself has been identified as a competitive inhibitor of bacterial luciferase. d-nb.info
Integration of Advanced Computational and Experimental Methodologies for Predictive Design
The rational design of boronic acid derivatives with specific properties is being accelerated by the integration of advanced computational and experimental techniques. sci-hub.sediva-portal.org Computational modeling has become an indispensable tool in crystal engineering and drug discovery, allowing for the prediction of crystal structures and binding affinities. sci-hub.sediva-portal.org
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of boronic acid derivatives. diva-portal.orglodz.pl It can provide insights into intermolecular interactions and help in the rational design of new molecules. diva-portal.orglodz.pl For example, DFT calculations have been used to study the geometries and electronic transitions of phenylboronic acid derivatives. lodz.pl
Molecular docking is another powerful computational tool that predicts the preferred binding orientation of a molecule to a target protein. researchgate.net This technique has been used to discover and optimize boronic acid-based enzyme inhibitors. sci-hub.senih.gov Virtual screening of large libraries of boronic acid compounds can identify potential hits, which can then be synthesized and tested experimentally. sci-hub.se
The combination of computational predictions with experimental validation through techniques like single-crystal X-ray diffraction and spectroscopic analysis is crucial for the successful design of new boronic acid-based compounds. diva-portal.orgresearchgate.net This integrated approach allows for a more efficient and targeted exploration of the chemical space, leading to the development of molecules with desired functionalities.
Expanding Applications in Materials Science and Supramolecular Chemistry
The unique properties of boronic acids are being harnessed in the fields of materials science and supramolecular chemistry to create novel materials and assemblies. aprcomposites.com.auaurorascientific.comcase.edunih.gov The ability of boronic acids to form reversible covalent bonds with diols is a key feature that enables the construction of dynamic and responsive systems. wikipedia.orgrsc.orgrsc.org
In materials science, boronic acids are being incorporated into polymers to create "smart" materials that can respond to specific stimuli, such as changes in pH or the presence of saccharides. researchgate.net These materials have potential applications in drug delivery systems, sensors, and actuators. aurorascientific.comresearchgate.net For example, boronic acid-functionalized polymers have been used to develop glucose-sensitive systems for self-regulated drug delivery. researchgate.net Boronic acid functionalized covalent organic frameworks have also been developed for the high-performance capture of environmental pollutants. nih.gov
In supramolecular chemistry, boronic acids serve as versatile building blocks for the construction of complex, self-assembled structures. rsc.orgresearchgate.net The reversible nature of the boronate ester linkage allows for the formation of dynamic supramolecular polymers and well-defined nanostructures. rsc.org By combining boronic acids with other functional moieties, it is possible to create systems with unique photophysical or recognition properties. researchgate.net For instance, the combination of porphyrins with boronic acids has led to the development of supramolecular systems that exhibit guest-induced spectroscopic changes. researchgate.net The exploration of these hierarchical structures opens up possibilities for creating new smart materials for a variety of applications, including chemosensors and catalysts. rsc.org
Q & A
Q. What are the standard protocols for synthesizing nonylboronic acid, and how can experimental reproducibility be ensured?
this compound synthesis typically involves hydroboration or cross-coupling reactions. To ensure reproducibility:
- Document reagent purity (e.g., solvent dryness, catalyst batch) and reaction conditions (temperature, time, inert atmosphere).
- Provide full characterization data (e.g., / NMR, melting point) for new compounds .
- Include detailed procedures in the main text for up to five compounds; additional data should be in supplementary materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
Key techniques include:
- NMR : A singlet near δ 30–35 ppm confirms the boronic acid group.
- IR Spectroscopy : B-O stretching vibrations (~1340 cm) and B-OH bands (~3200 cm).
- Mass Spectrometry : Molecular ion peaks matching the expected molecular weight. Always compare data with literature and report purity (>95% by HPLC) for new compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in Suzuki-Miyaura couplings?
Contradictions often arise from:
- Reagent Purity : Trace water or oxygen degrades boronic acids. Use rigorous drying protocols.
- Substrate Scope : Test under standardized conditions (e.g., 1 mol% Pd catalyst, 24 h reflux).
- Data Normalization : Report yields relative to a control reaction. Create a comparative table (see Table 1 ) to isolate variables .
Table 1 : Comparative Analysis of this compound in Cross-Couplings
| Study | Catalyst | Yield (%) | Purity (%) | Reaction Time (h) | Notes |
|---|---|---|---|---|---|
| A | Pd(PPh) | 78 | 98 | 12 | Anhydrous conditions |
| B | Pd(OAc) | 65 | 95 | 24 | Trace water present |
Q. What strategies mitigate hydrolytic instability of this compound in aqueous reaction systems?
- Use coordinative stabilizers : Add triethylamine or 2,6-lutidine to buffer pH.
- Protective groups : Convert to more stable boronate esters pre-reaction.
- Kinetic Studies : Monitor degradation via NMR to identify optimal pH and temperature ranges .
Q. How should researchers design experiments to explore this compound’s role in tandem catalytic processes (e.g., sequential C-B/C-C bond formation)?
- Stepwise Optimization : Isolate each reaction step before combining.
- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation.
- Control Experiments : Test boronic acid stability under tandem conditions .
Methodological Guidance
Q. What are best practices for presenting contradictory data in publications involving this compound?
- Transparent Reporting : Clearly state experimental variables (e.g., humidity, solvent lot).
- Supplementary Tables : Include raw data (e.g., NMR integrals, chromatograms) for peer review.
- Hypothesis Testing : Propose mechanistic explanations (e.g., steric effects, side reactions) to contextualize discrepancies .
Q. How can computational methods complement experimental studies on this compound’s reactivity?
- DFT Calculations : Predict transition states for boronate ester formation.
- Solvent Modeling : Use COSMO-RS to simulate solvent effects on stability.
- Validate models with experimental kinetic data .
Data Presentation Standards
Q. What tabular formats are recommended for summarizing this compound’s physicochemical properties?
Table 2 : Physicochemical Properties of this compound
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 89–91°C | DSC | [Author, Year] |
| logP | 3.2 ± 0.1 | HPLC | [Author, Year] |
| Aqueous Solubility | 0.8 mg/mL | Shake-flask | [Author, Year] |
Ensure units and measurement conditions are specified .
Ethical and Collaborative Considerations
Q. How should researchers acknowledge collaborators who contribute to this compound studies without formal authorship?
- Use the Acknowledgments section to credit technical assistance (e.g., NMR facility staff) or conceptual input.
- Cite preprints or personal communications appropriately .
Q. What frameworks ensure ethical data sharing in multi-institutional studies on this compound?
- Define data ownership and access rights in collaboration agreements.
- Use repositories like Zenodo or ChemRxiv for raw datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
